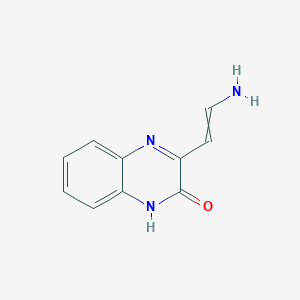

2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-

描述

Significance of the Quinoxalinone Nucleus in Organic Synthesis and Molecular Design

The quinoxalin-2(1H)-one core is a prominent class of nitrogen-containing heterocyclic scaffold. mdpi.com This structural motif is found in a variety of natural products and is recognized for its synthetic accessibility and versatile chemical properties. rsc.orgijpsjournal.com In the realm of molecular design, the quinoxalinone fragment is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, although this article will focus on its non-therapeutic applications. researchgate.net

Beyond biological contexts, the quinoxalinone nucleus is a valuable component in materials science. mdpi.com It often functions as an electron-withdrawing group, making it a key building block for "push-pull" systems. These systems have promising photophysical properties, which are leveraged in the development of dyes, fluorescent materials, and electroluminescent materials. rsc.orgnih.gov The fusion of a benzene (B151609) and a pyrazine (B50134) ring imparts a rigid, planar structure with unique electronic characteristics, making it a subject of extensive research. researchgate.netnih.gov The inherent stability and synthetic tractability of the quinoxalinone scaffold have solidified its importance in modern organic chemistry. rsc.orgbenthamdirect.com

Rationale for Functionalization at the C3 Position

The C3 position of the quinoxalin-2(1H)-one ring is the primary and most logical site for chemical modification. This is due to its electronic properties; the C3 carbon is the most electrophilic position in the nucleus, making it highly susceptible to nucleophilic attack and a prime target for C-H functionalization. nih.govnih.gov Direct C-H functionalization at this position is considered the most cost-effective and atom-economical strategy for synthesizing a diverse library of quinoxalinone derivatives. mdpi.comnih.gov

Research has heavily focused on developing novel synthetic methodologies to introduce a wide array of functional groups at the C3 position. These methods include:

Alkylation: Introducing various alkyl chains. nih.govresearchgate.net

Arylation: Adding aryl groups. nih.gov

Trifluoromethylation: Incorporating fluorine-containing moieties. nih.govnih.gov

Alkoxylation: Attaching alkoxy groups. nih.gov

These transformations are often achieved through modern synthetic techniques such as multi-component tandem reactions, visible-light-induced photocatalysis, and the use of hypervalent iodine reagents. nih.govnih.gov The ability to readily and selectively modify the C3 position allows chemists to fine-tune the steric and electronic properties of the molecule for specific applications in materials chemistry. nih.gov

| Functionalization Type | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Alkylation | Alkenes, CF3SO2Na, Visible Light | Forms C-C bonds under mild conditions. | nih.gov |

| Arylation | Arylhydrazines, PhIO, O2 | Metal-free arylation via radical intermediates. | nih.gov |

| Trifluoromethylation | CF3SO2Na, CuF2, K2S2O8 | Introduces fluorine atoms to modify electronic properties. | mdpi.comnih.gov |

| Alkoxylation | Alcohols, PhI(OTFA)2 | Catalyst-free cross-dehydrogenative coupling. | organic-chemistry.org |

| Amination | Aliphatic Amines, Visible Light | Direct formation of 3-aminoquinoxalin-2(1H)-ones. | organic-chemistry.org |

Importance of the 2-Aminoethenyl Substituent for Molecular Interactions and Derivatization Potential

The 3-(2-aminoethenyl) substituent is a chemically versatile and functionally significant motif. This group, also known as a vinylogous amine or enamine, imparts specific reactivity and properties to the quinoxalinone core. While direct studies on 3-(2-aminoethenyl)-2(1H)-quinoxalinone are not extensively detailed in the provided search results, the importance of this functional group can be understood from the synthesis of related structures and general chemical principles.

For instance, the synthesis of compounds like 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one and 3-(2-amino-ethylimino)-3,4-dihydro-1H-quinoxalin-2-one highlights the utility of an amino group at the C3-position for further derivatization. sapub.orgjocpr.com The amino group in the 2-aminoethenyl moiety is a potent nucleophile and can readily react with electrophiles. A primary application is its condensation with aldehydes and ketones to form Schiff bases (imines). jocpr.com This reaction is a common strategy for creating more complex molecular architectures.

Furthermore, the ethenyl (vinyl) linker serves two critical roles:

Extended Conjugation: It extends the π-conjugated system of the quinoxalinone nucleus, which can significantly impact the molecule's photophysical properties, such as its absorption and emission spectra. This is particularly relevant for applications in dyes and fluorescent probes. nih.gov

Geometric Isomerism: The double bond introduces the possibility of E/Z isomerism, allowing for precise spatial arrangement of molecular components.

The enamine functionality itself is a valuable synthetic handle, enabling a range of transformations beyond simple imine formation, thus offering broad potential for creating diverse derivatives.

Overview of Research Trajectories for Quinoxalinone Derivatives (Excluding Clinical/Therapeutic Applications)

Excluding direct therapeutic applications, research on quinoxalinone derivatives is advancing in several key directions, primarily centered on synthetic methodology and materials science.

A major research trajectory is the continued development of novel, efficient, and environmentally benign synthetic methods for C3-functionalization. rsc.org There is a significant push towards transition-metal-free protocols, visible-light photoredox catalysis, and multi-component reactions that offer high atom economy and reduce waste. nih.govorganic-chemistry.orgrsc.org These efforts aim to expand the accessible chemical space of quinoxalinone derivatives.

In materials science, quinoxalinone derivatives are being explored for a variety of applications:

Organic Electronics: Their electronic properties make them suitable for use in electroluminescent materials and as components of organic semiconductors. rsc.orgrsc.org

Dyes and Pigments: The extended π-systems and the ability to tune their electronic structure through substitution make them excellent candidates for advanced dyes. nih.gov

Chemical Sensors: Functionalized quinoxalinones have been developed as halochromic luminescent sensors, capable of detecting changes in pH through observable changes in their fluorescence. mdpi.comnih.gov

Future research is expected to focus on constructing more complex fused-ring and macrocyclic compounds based on the quinoxalinone scaffold and exploring their applications in bionic structures and other advanced materials. nih.gov

Precursor Synthesis and Building Block Derivatization

A fundamental approach to constructing the target molecule involves the initial synthesis of the core quinoxalin-2(1H)-one scaffold, followed by the introduction of the aminoethenyl side chain. This requires robust methods for preparing both the heterocyclic core and a suitable synthon for the C3 substituent.

Synthesis of Substituted Quinoxalin-2(1H)-one Cores

The quinoxalin-2(1H)-one framework is a foundational component, and its synthesis has been well-established through several reliable methods. The most classical and widely adopted strategy is the condensation reaction between an o-phenylenediamine (B120857) (or its substituted derivatives) and a 1,2-dicarbonyl compound. organic-chemistry.orgresearchgate.net Variations of this approach utilize surrogates for the dicarbonyl moiety, such as α-keto acids, α-haloketones, or their derivatives, to achieve a broad range of substitution patterns on the resulting quinoxalinone core. researchgate.netresearchgate.net

Key synthetic routes include:

Condensation of o-phenylenediamines and α-keto acids: This is one of the most direct methods, often proceeding under catalyst-free conditions in solvents like water, to yield 3-substituted quinoxalin-2(1H)-ones. researchgate.net

Oxidative Amidation–Heterocycloannulation: A metal-catalyst-free protocol using precursors like 2,2-dibromo-1-arylethanone and aryl-1,2-diamines provides an alternative route to the quinoxalin-2-one core. rsc.org

Tandem Nitrosation/Cyclization: N-aryl cyanoacetamides can be converted to quinoxalin-2-ones through a sequence involving nitrosation, tautomerization, and cyclization, offering a pathway with good functional group tolerance.

Table 1: Selected Methodologies for Quinoxalin-2(1H)-one Core Synthesis

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

| o-Phenylenediamine, α-Keto acid | Water, Catalyst-free | 3-Substituted Quinoxalin-2(1H)-one | researchgate.net |

| 2,2-Dibromo-1-arylethanone, Aryl-1,2-diamine | DMSO, Et3N, 75 °C | 3-Arylquinoxalin-2(1H)-one | rsc.org |

| N-Aryl cyanoacetamide | tert-Butyl nitrite | Substituted Quinoxalin-2(1H)-one |

Preparation of Aminoethenyl Synthons

Direct synthesis of the 3-(2-aminoethenyl) side chain on the quinoxalinone core is not commonly reported as a single-step procedure. A more viable and documented strategy involves a two-step process: first, the installation of a vinyl group at the C3 position, followed by its subsequent amination.

Vinylation of the Quinoxalin-2(1H)-one Core: The precursor, 3-vinyl-quinoxalin-2(1H)-one, can be synthesized via a direct C3–H vinylation reaction. This metal-free approach reacts quinoxalin-2(1H)-one with various alkenes to form the C-C bond, yielding the desired 3-vinyl intermediate. nih.gov

Hydroamination of the Vinyl Group: The resulting 3-vinyl-quinoxalin-2(1H)-one, which is a vinyl heteroarene, can then undergo hydroamination to install the terminal amino group. Anti-Markovnikov hydroamination is a particularly relevant technique for this transformation. While not specifically documented for 3-vinyl-quinoxalin-2(1H)-one, catalyst-free hydroamination of other vinyl heteroarenes has been successfully achieved in aqueous media. dovepress.com Similarly, rhodium-catalyzed anti-Markovnikov hydroamination of vinylarenes with secondary amines has been shown to be effective, providing a strong precedent for this synthetic step. rsc.org This two-step sequence provides a logical and chemically sound pathway to the target 3-(2-aminoethenyl)-2(1H)-quinoxalinone.

Direct Functionalization Approaches at C3 of Quinoxalin-2(1H)-ones

In recent years, direct functionalization of the C3 C–H bond of the quinoxalin-2(1H)-one ring has become the most efficient and atom-economical strategy for synthesizing derivatives. nih.govdovepress.com These modern methods bypass the need for precursor functionalization and allow for the direct introduction of various substituents, including analogs of the aminoethenyl group.

C–H Bond Activation Strategies for C3 Functionalization

Direct C–H bond activation at the C3 position is a powerful tool for introducing a wide array of functional groups. researchgate.net This approach avoids pre-functionalization of the heterocyclic core, thus shortening synthetic sequences. These reactions often proceed via radical pathways, where a radical species is generated and adds to the C=N double bond of the quinoxalinone. rsc.orgjocpr.com

Common C3 functionalization reactions via C-H activation include:

Arylation and Alkylation: Transition-metal-catalyzed or metal-free systems can be used to introduce aryl and alkyl groups. For instance, iron-catalyzed cyanoalkylation and copper-catalyzed difluoroalkylation have been reported. researchgate.net

Amidation and Amination: Direct C3-amination can be achieved using alkylamines in the presence of a copper catalyst and an oxygen atmosphere. researchgate.net

Reactions with Hypervalent Iodine Reagents: These reagents serve as reaction partners or oxidants to facilitate arylation, trifluoromethylation, alkylation, and alkoxylation at the C3 position. jocpr.com

Table 2: Examples of Direct C3 C–H Functionalization

| Functional Group Introduced | Reagents/Catalyst | Reaction Type | Reference |

| Aryl | Diaryliodonium salts | Transition-metal-free C-H arylation | jocpr.com |

| Cyanoalkyl | Cyano-containing compounds / Fe catalyst | Radical C-C bond cleavage | researchgate.net |

| Amino | Alkylamines / Copper catalyst | Copper-catalyzed amination | researchgate.net |

| Trifluoromethyl | CF3SO2Na / K2S2O8 | Metal-free trifluoroalkylation | nih.gov |

Electrochemical Synthesis Pathways for C3-Substituted Quinoxalinones

Electrochemical methods offer a green and sustainable alternative for C3 functionalization, often avoiding the need for stoichiometric chemical oxidants or metal catalysts. nih.gov These reactions utilize electric current to initiate radical processes, leading to the formation of new bonds at the C3 position.

Notable electrochemical transformations include:

Hydroxyalkylation: An electrocatalytic C–H activation method allows for the synthesis of 3-hydroxyalkylquinoxalin-2(1H)-ones from quinoxalin-2(1H)-ones and aliphatic aldehydes. nih.gov

Thioetherification: An electrochemical oxidative cross-coupling between quinoxalin-2(1H)-ones and various thiols provides 3-alkylthiol-substituted derivatives under metal- and oxidant-free conditions. nih.gov

Pyridylation and Indolylation: Electroreductive methods can be used to couple cyanopyridines with the quinoxalinone core. Similarly, an electrochemical oxidative cross-dehydrogenative coupling with indoles yields 3-(indol-2-yl)quinoxalin-2(1H)-ones.

Table 3: Electrochemical C3 Functionalization Reactions

| Functionalization | Reaction Partners | Key Features | Reference |

| Hydroxyalkylation | Aliphatic aldehydes | Electrocatalytic C-H activation | nih.gov |

| Thioetherification | Thiols (primary, secondary, tertiary) | Metal- and chemical oxidant-free | nih.gov |

| Pyridylation | Cyanopyridines | Electroreductive, gram-scale | |

| Indolylation | Indoles | Oxidative cross-dehydrogenative coupling |

Photoredox-Catalyzed Functionalization Reactions

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the C3 functionalization of quinoxalin-2(1H)-ones. These reactions use a photocatalyst that, upon light absorption, initiates a single-electron transfer process to generate radical intermediates, which then engage with the quinoxalinone substrate.

Key photoredox-catalyzed reactions include:

Alkylation and Fluoroalkylation: Three-component reactions involving a quinoxalin-2(1H)-one, an unactivated olefin, and a fluoroalkyl source (e.g., bromodifluorinated reagents) can be catalyzed by iridium or other photosensitizers to install difluoroalkyl groups. nih.gov

Acylation: Using α-oxo-carboxylic acids as acyl radical precursors, 3-acyl quinoxalin-2(1H)-ones can be synthesized. Some protocols have been developed to work in aqueous phases and even without an external photoredox catalyst.

Arylation and Alkoxylation: Various photocatalytic methods have been developed for the introduction of aryl, alkyl, and alkoxy groups, showcasing the versatility of this approach. jocpr.com

Table 4: Photoredox-Catalyzed C3 Functionalization Reactions

| Functionalization | Reagents | Catalyst/Conditions | Reference |

| Difluoroalkylation | Unactivated olefin, Bromodifluorinated reagents | fac-Ir(ppy)3, visible light | nih.gov |

| Acylation | α-Oxo-carboxylic acids | Visible light, aqueous phase, catalyst-free option | |

| Alkylation | PhI(OOCR)2 | Ru(II) catalyst, visible light | jocpr.com |

| Alkoxycarbonylation | Alkyloxalyl chlorides | Organo-photocatalyst, ambient conditions |

An exploration of the synthetic routes leading to 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- and its related analogs reveals a variety of chemical strategies. These methods focus on the efficient construction of the core quinoxalinone structure and the specific introduction of the functionalized side chain at the C3 position. This article details key methodologies, including condensation and cyclization reactions, multicomponent strategies, and modern green chemistry approaches.

Structure

3D Structure

属性

CAS 编号 |

62370-23-4 |

|---|---|

分子式 |

C10H9N3O |

分子量 |

187.20 g/mol |

IUPAC 名称 |

3-(2-aminoethenyl)-1H-quinoxalin-2-one |

InChI |

InChI=1S/C10H9N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-6H,11H2,(H,13,14) |

InChI 键 |

QKNJFZIQUHLSSH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CN |

产品来源 |

United States |

Structural Elucidation and Advanced Conformational Analysis of 2 1h Quinoxalinone, 3 2 Aminoethenyl

Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach has been instrumental in confirming the chemical structure and understanding the electronic and vibrational properties of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei.

¹H-NMR Analysis: The proton NMR spectrum of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- is anticipated to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the quinoxalinone ring would likely appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm. The vinyl protons of the aminoethenyl group would present as doublets, with their coupling constant providing information about the stereochemistry (E/Z) of the double bond. The protons of the amino group and the N-H proton of the quinoxalinone ring are expected to appear as broad singlets, and their chemical shifts could be influenced by solvent and concentration.

¹³C-NMR Analysis: The carbon-13 NMR spectrum would complement the ¹H-NMR data by providing signals for each unique carbon atom. The carbonyl carbon of the quinoxalinone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 160-170 ppm. The carbons of the aromatic ring and the vinyl group would appear in the region of δ 110-150 ppm.

2D NMR Studies: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic ring and the aminoethenyl side chain. HSQC would correlate directly bonded proton and carbon atoms, providing a definitive link between the two spectra.

Interactive Data Table: Predicted NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoxalinone Aromatic CH | 7.0 - 8.0 (m) | 115 - 140 |

| Vinyl CH | 5.5 - 7.5 (d) | 100 - 130 |

| NH₂ | Variable (br s) | - |

| Quinoxalinone NH | Variable (br s) | - |

| Quinoxalinone C=O | - | 160 - 170 |

| Quinoxalinone Aromatic C | - | 115 - 150 |

Note: The above data is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

MS and HRMS: For 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Common fragmentation pathways for quinoxalinone derivatives often involve cleavage of the side chain and fragmentation of the heterocyclic ring system. The loss of small neutral molecules such as CO and HCN is also frequently observed. Analysis of these fragments helps to piece together the molecular structure.

Interactive Data Table: Predicted Mass Spectrometry Data

| Technique | Expected Information |

| Mass Spectrometry (MS) | Molecular weight determination from the molecular ion peak. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental formula. |

| Fragmentation Pattern | Structural information based on the observed fragment ions. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net

IR Spectroscopy: The IR spectrum of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- would be expected to show characteristic absorption bands for its functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the lactam group. The N-H stretching vibrations of the amino group and the quinoxalinone ring would likely appear as broad bands in the range of 3200-3500 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring would be observed in the 1500-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C double bond of the ethenyl group and the aromatic ring system are expected to show strong signals in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| N-H (Amine, Lactam) | 3200 - 3500 (broad) | |

| C=O (Lactam) | 1650 - 1700 (strong) | |

| C=C (Aromatic, Vinyl) | 1500 - 1600 | Strong signals expected |

| C-N | 1200 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-, involving the quinoxalinone ring system and the aminoethenyl substituent, is expected to result in strong UV-Vis absorption. The spectrum would likely display multiple absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Molecular Geometry

While specific crystallographic data for 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- is not available in the provided context, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For related quinoxalinone derivatives, X-ray diffraction studies have revealed largely planar quinoxalinone ring systems. It is anticipated that the 3-(2-aminoethenyl) derivative would also adopt a relatively planar conformation to maximize π-conjugation. The crystal structure would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino and lactam N-H groups and the carbonyl oxygen.

Solution-State Conformational Studies

The conformation of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- in solution can be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can detect through-space interactions between protons that are in close proximity, providing valuable information about the molecule's preferred conformation and the orientation of the aminoethenyl side chain relative to the quinoxalinone ring. The conformational flexibility of the molecule in different solvents can also be explored, which is crucial for understanding its behavior in various chemical and biological environments. Studies on related quinoxaline (B1680401) peptides have shown that multiple conformers can exist in solution, often due to hindered rotation around certain bonds. nih.gov

Chirality and Stereochemical Aspects (if applicable to derivatives)

While the parent compound, 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-, is achiral, the introduction of substituents into the quinoxalinone framework can give rise to chirality. The stereochemical properties of such derivatives are of significant interest due to the potential for enantiomers to exhibit distinct biological activities. The study of chirality in quinoxalinone derivatives often involves asymmetric synthesis to produce enantiomerically enriched or pure compounds, followed by chiroptical techniques to elucidate their absolute configuration and conformational preferences.

A notable example of chirality in this class of compounds is found in steroidal quinoxalines. These complex molecules, synthesized by condensing diaminobenzenes with cholestenone, possess inherent chirality due to the steroidal backbone. mdpi.com The chiroptical properties of these derivatives have been investigated using circular dichroism (CD) spectroscopy, a powerful technique for studying chiral molecules.

In a study by Kumar et al., three steroidal quinoxaline derivatives were synthesized and their structure-chirality relationships were analyzed. mdpi.com The compounds investigated were 5α-cholest-3-eno-[3,4-b]-quinoxaline (II), 5α-cholest-3-eno-[3,4-b]-7'(8')-methylquinoxaline (III), and 5α-cholest-3-eno-[3,4-b]-7'(8')-chloroquinoxaline (IV). The CD spectra of these compounds provided insights into their helicity, which describes the right- or left-handed twist of the molecule.

The CD data for these steroidal quinoxalines are summarized in the table below.

| Compound | Wavelength (nm) | Molar Ellipticity (Δε) | Helicity |

| 5α-cholest-3-eno-[3,4-b]-quinoxaline (II) | 238 | Positive Cotton Effect | P (right-handed) |

| 5α-cholest-3-eno-[3,4-b]-7'(8')-methylquinoxaline (III) | 240 | Positive Cotton Effect | P (right-handed) |

| 5α-cholest-3-eno-[3,4-b]-7'(8')-chloroquinoxaline (IV) | - | Different CD Behavior | - |

The unsubstituted and methyl-substituted quinoxalines (II and III) exhibited positive Cotton effects in their CD spectra, indicating a P-helicity (right-handed twist). mdpi.com This determination is based on Snatzke's rules for chiroptical properties of steroidal heterocycles. mdpi.com The quinoxaline moiety in these molecules acts as a chromophore within a chiral environment, giving rise to the observed CD signals.

Interestingly, the chloro-substituted derivative (IV) displayed a different CD behavior, which was attributed to the electronic effects of the chlorine atom. The three lone pairs of electrons on the chlorine atom can significantly influence the electronic transitions of the quinoxaline chromophore, thus altering the CD spectrum. mdpi.com This highlights the sensitivity of chiroptical methods to even small changes in the molecular structure.

The synthesis of chiral non-steroidal 3-substituted 2(1H)-quinoxalinone derivatives has also been explored through various stereoselective methods. For instance, catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines has been achieved with high enantioselectivity. nih.gov Although not directly 2(1H)-quinoxalinones, these related structures demonstrate the feasibility of creating chiral quinoxaline-based scaffolds. The development of such synthetic methods is crucial for accessing individual enantiomers to study their distinct properties.

The separation of enantiomers of chiral compounds is often achieved using chiral high-performance liquid chromatography (HPLC). nih.govnih.gov This technique utilizes a chiral stationary phase to differentially interact with the two enantiomers, allowing for their separation and quantification. Once separated, the chiroptical properties of the individual enantiomers, such as their optical rotation and CD spectra, can be determined.

Computational and Theoretical Investigations of 2 1h Quinoxalinone, 3 2 Aminoethenyl

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the fundamental electronic and structural properties of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-. These calculations, often employing methods like Density Functional Theory (DFT), offer a detailed view of the molecule at the atomic level.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. For 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-, the HOMO is expected to be localized primarily on the electron-rich quinoxalinone ring system and the aminoethenyl substituent, which acts as an electron-donating group. Conversely, the LUMO is likely distributed over the electron-deficient pyrazinone ring of the quinoxalinone core.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the aminoethenyl group is anticipated to decrease the HOMO-LUMO gap compared to the unsubstituted 2(1H)-quinoxalinone, thereby enhancing its reactivity. This is due to the electron-donating nature of the amino group, which raises the energy of the HOMO.

Table 1: Illustrative Frontier Molecular Orbital Energies for 2(1H)-Quinoxalinone Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 2(1H)-Quinoxalinone | -6.5 | -1.8 | 4.7 |

| 2(1H)-Quinoxalinone, 3-methyl- | -6.3 | -1.7 | 4.6 |

| 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- | -5.9 | -1.9 | 4.0 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on quantum chemical principles.

Electro-descriptors and Reactivity Prediction

Electro-descriptors derived from quantum chemical calculations, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide quantitative measures of a molecule's reactivity. These descriptors are calculated from the HOMO and LUMO energies and are instrumental in predicting how a molecule will behave in a chemical reaction.

For 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-, the electron-donating aminoethenyl group is expected to increase the molecule's nucleophilicity. This would be reflected in a higher chemical potential and lower electrophilicity index compared to the parent quinoxalinone. Such information is crucial for predicting its susceptibility to electrophilic attack and its potential to act as a nucleophile in various reactions. The use of electro-descriptors has been valuable in understanding the reactivity of quinoxalinone systems in processes like electrochemical C-H trifluoromethylation.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, including UV-Vis absorption spectra, infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

For 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for its UV-Vis absorption profile. The presence of the conjugated aminoethenyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxalinone. Theoretical IR spectra can help in assigning the vibrational modes of the molecule, such as the characteristic stretches of the N-H, C=O, and C=C bonds. Similarly, predicted NMR chemical shifts can aid in the assignment of proton and carbon signals in experimental spectra.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and stability of molecules over time. By simulating the motion of atoms and bonds, MD can reveal the preferred three-dimensional structures of a molecule and the dynamics of its conformational changes.

Molecular Docking and Ligand-Target Interaction Modeling for Preclinical Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.

Given that various quinoxalinone derivatives have shown inhibitory activity against targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), it is plausible that 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- could also interact with such preclinical molecular targets. Molecular docking studies could be employed to predict the binding mode and affinity of this compound within the active site of these receptors. The aminoethenyl group could potentially form key hydrogen bonds or other interactions with amino acid residues in the binding pocket, contributing to its binding affinity.

Table 2: Illustrative Molecular Docking Results for 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- against Preclinical Targets

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| VEGFR-2 | -8.5 | Cys919, Asp1046 |

| EGFR | -7.9 | Met793, Asp855 |

| PI3Kγ | -9.1 | Val851, Lys802 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Molecular Descriptors and Biological Mechanisms)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built using molecular descriptors that quantify various aspects of a molecule's structure, such as its topological, electronic, and steric properties.

For a series of quinoxalinone derivatives including 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-, a QSAR study could be conducted to identify the key molecular features that govern their biological activity against a specific target. Molecular descriptors such as molecular weight, logP, polar surface area, and various electronic and quantum chemical parameters would be calculated. By correlating these descriptors with the observed biological activity, a predictive QSAR model can be developed. Such models can elucidate the underlying biological mechanisms and guide the design of new, more potent analogs.

Computational Prediction of Molecular Recognition Features

Computational and theoretical investigations play a pivotal role in elucidating the molecular recognition features of novel compounds, offering insights into their potential biological activities and guiding further drug development. In the context of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-, while specific computational studies on this exact molecule are not extensively detailed in the available literature, a wealth of research on structurally related quinoxalinone derivatives provides a strong basis for predicting its molecular interaction patterns. These studies commonly employ techniques such as molecular docking and pharmacophore modeling to understand how these compounds bind to various biological targets.

Molecular docking simulations are instrumental in predicting the binding conformation and affinity of a ligand within the active site of a target protein. For the broader class of quinoxalinone derivatives, these studies have revealed key interaction patterns that are likely to be relevant for 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-. For instance, docking studies on quinoxalinone analogs have demonstrated their potential to bind to the active sites of various enzymes, including VEGFR-2, aldose reductase 2 (ALR2), and EGFR. rsc.orgtandfonline.comnih.gov These interactions are typically governed by a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

The quinoxalinone core itself is a critical pharmacophoric feature, often participating in crucial binding interactions. The carbonyl group and the heterocyclic nitrogen atoms of the quinoxalinone ring are frequently involved in forming hydrogen bonds with amino acid residues in the target protein's active site. nih.gov Specifically, the oxygen atom of the quinoxalinone ring has been observed to form hydrogen bonds with residues such as Gly175 in metallo-β-lactamase. nih.gov

Furthermore, the substituents on the quinoxalinone scaffold significantly influence the binding affinity and selectivity. The 3-(2-aminoethenyl)- substituent in the subject compound introduces additional points of interaction. The amino group is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with polar residues in a binding pocket. The vinyl linker provides conformational flexibility, allowing the amino group to orient itself optimally for binding.

Pharmacophore modeling, another key computational tool, helps in identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. Studies on quinoxalinone derivatives have led to the development of pharmacophore models that typically include hydrogen bond donors, hydrogen bond acceptors, and aromatic features. tandfonline.com A five-point pharmacophore hypothesis (AADRR) has been proposed for quinoxalinone derivatives targeting ALR2, highlighting the importance of these features. tandfonline.com

The molecular recognition features of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- can be predicted based on the computational analysis of its structural analogs. The key interactions are anticipated to involve:

Hydrogen Bonding: The N-H group of the quinoxalinone ring, the carbonyl oxygen, and the terminal amino group of the ethenyl substituent are all potential hydrogen bond donors and acceptors.

Pi-Pi Stacking: The aromatic quinoxaline (B1680401) ring system can engage in pi-pi stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the target's active site. tandfonline.com

Hydrophobic Interactions: The bicyclic quinoxalinone core provides a significant hydrophobic surface that can interact with nonpolar pockets within a protein.

These predicted interactions are summarized in the interactive data tables below, which are based on findings from related quinoxalinone derivatives.

Table 1: Predicted Molecular Interactions of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | N-H of quinoxalinone, -NH2 of aminoethenyl | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | C=O of quinoxalinone, -NH2 of aminoethenyl | Asn, Gln, His, Ser, Thr |

| Pi-Pi Stacking | Quinoxaline aromatic rings | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Quinoxaline bicyclic system | Ala, Val, Leu, Ile, Met |

Table 2: Representative Binding Energies of Quinoxalinone Derivatives with Target Proteins (Illustrative)

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Reference |

| Quinoxaline-1,2,3-triazole hybrids | EGFR | -9.57 to -12.03 | nih.gov |

| Quinoxalinone derivatives | VEGFR-2 | Not explicitly stated, but good binding patterns reported | rsc.org |

It is important to note that while these computational predictions provide valuable insights, they are theoretical in nature. Experimental validation through techniques such as X-ray crystallography or NMR spectroscopy would be required to confirm the precise binding mode and interactions of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- with its biological targets. Nevertheless, the computational data available for the broader quinoxalinone class strongly suggests that this compound possesses a rich set of molecular recognition features that make it a promising candidate for further investigation in drug discovery.

Molecular and Cellular Level Biological Interactions of 2 1h Quinoxalinone, 3 2 Aminoethenyl and Analogs Preclinical in Vitro Mechanistic Focus

Modulation of Enzymatic Activity in vitro

Quinoxalinone derivatives have demonstrated the ability to interact with and modulate the activity of several key enzyme families in in vitro assays. These interactions are often the basis for their observed cellular effects.

Kinase Inhibition Profiles (e.g., EGFR, KSP, VEGFR, HER2, FGFR)

The quinoxaline (B1680401) core is recognized as a key structure for developing ATP-competitive inhibitors of numerous protein kinases. ekb.eg These enzymes play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Analogs of 2(1H)-Quinoxalinone have been shown to exert inhibitory effects against a range of receptor tyrosine kinases. nih.gov

Specific families of kinases targeted by quinoxaline derivatives include:

Epidermal Growth Factor Receptor (EGFR) nih.govekb.eg

Vascular Endothelial Growth Factor Receptor (VEGFR) nih.govekb.eg

Human Epidermal Growth Factor Receptor 2 (HER2) nih.govekb.eg

Fibroblast Growth Factor Receptors (FGFRs) nih.gov

Kinesin Spindle Protein (KSP) nih.gov

Further studies have identified quinoxalinone-based compounds as potent dual inhibitors of Janus kinases (JAKs) and Pim kinases. For instance, the compound ST4j, a quinoxalinone with pyrazolone (B3327878) and chlorine derivatives, showed strong inhibition against JAK2 and JAK3. nih.gov Similarly, quinoxaline-2-carboxylic acid derivatives have been identified as potent, submicromolar inhibitors of Pim-1 and Pim-2 kinases. mdpi.com

| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| ST4j | JAK2 | 13.00 ± 1.31 nM | nih.gov |

| ST4j | JAK3 | 14.86 ± 1.29 nM | nih.gov |

| Quinoxaline-2-carboxylic acid 1 | Pim-1 | 74 nM | mdpi.com |

| Quinoxaline-2-carboxylic acid 1 | Pim-2 | 2.10 µM | mdpi.com |

| Compound 5c | Pim-1 | <0.10 µM | mdpi.com |

| Compound 5c | Pim-2 | 0.14 µM | mdpi.com |

| Compound 5e | Pim-1 | 0.11 µM | mdpi.com |

| Compound 5e | Pim-2 | 0.20 µM | mdpi.com |

Topoisomerase II-DNA Complex Interaction

Certain quinoxaline derivatives function as topoisomerase II inhibitors. nih.govnih.gov Topoisomerase II is a crucial enzyme that alters DNA topology to manage strand entanglement during processes like replication and transcription. mdpi.com Inhibitors of this enzyme, often referred to as "poisons," act by stabilizing the transient covalent complex formed between topoisomerase II and DNA, in which the DNA strands are cleaved. mdpi.com This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequently triggering cellular death pathways. mdpi.commdpi.com

Antineoplastic quinoxaline agents such as XK469 and chloroquinoxaline sulfonamide (CQS) are known to target topoisomerase II. nih.gov Their mechanism of action relies on interfering with the enzyme's function, which is essential for proliferating cells, making it a key target in cancer therapy. mdpi.com

Cyclooxygenase (COX) Enzyme Modulation

Quinoxalinone derivatives have also been evaluated for their ability to modulate cyclooxygenase (COX) enzymes, particularly the COX-2 isoform. nih.gov The COX-2 enzyme is significantly elevated in certain neoplastic tissues, playing a role in tumorigenesis. nih.gov In a study evaluating newly synthesized Schiff's bases incorporating the quinoxalin-2(1H)one scaffold, several compounds demonstrated inhibitory activity against COX-2. nih.gov The inhibition efficiency was found to be influenced by the nature of substituents on the aryl moiety of the molecules. nih.gov For example, at a concentration of 200 µg/mL, various quinoxalinone and related quinazolinone derivatives showed a wide range of COX-2 inhibition efficiencies. nih.gov

Other Enzyme-Target Binding Affinities

The structural versatility of the quinoxaline scaffold allows for interaction with a diverse set of enzymes beyond kinases and topoisomerases.

c-Jun N-Terminal Kinase (JNK): Derivatives based on the 11H-indeno[1,2-b]quinoxalin-11-one scaffold have been identified as a class of JNK inhibitors. mdpi.com JNKs are members of the mitogen-activated protein kinase (MAPK) family activated by stress stimuli. mdpi.com Several compounds from this class exhibited submicromolar binding affinity for at least one of the three JNK isoforms. mdpi.com

Phosphoinositide 3-kinase (PI3K): Quinoxaline analogs have been noted as inhibitors of the p110δ isoform of PI3 kinase, another key enzyme in cell signaling pathways. nih.gov

Cellular Pathway Perturbation in in vitro Models

The enzymatic modulation described above translates into significant downstream effects on cellular pathways, which have been observed in various in vitro cell models.

Influence on Cellular Proliferation Pathways

By inhibiting key enzymes involved in cell growth and survival signaling, quinoxalinone analogs effectively perturb cellular proliferation pathways, often leading to growth inhibition and the induction of apoptosis (programmed cell death). nih.govnih.gov

The antiproliferative effects of these compounds have been demonstrated across a panel of cancer cell lines. nih.gov For instance, quinoxalinone derivatives have shown cytotoxic activity against colorectal cancer cell lines HCT-116 and LoVo. nih.gov The JAK2/3 inhibitor ST4j potently inhibited the growth of human erythroleukemia cell lines TF1 and HEL. nih.gov Mechanistically, ST4j was shown to inhibit the autophosphorylation of JAK2 and induce apoptosis in a dose- and time-dependent manner in TF1 cells. nih.gov

Similarly, the dual Pim-1/2 kinase inhibitors, compounds 5c and 5e, were able to inhibit the growth of human cell lines MV4-11 (acute myeloid leukemia) and HCT-116 (colorectal carcinoma), which express high levels of Pim kinases. mdpi.com Furthermore, a bisfuranylquinoxalineurea analog (compound 7c) was found to have low micromolar potency against a panel of cancer cell lines, inducing apoptosis through the activation of caspase 3/7 and cleavage of poly-ADP-ribose polymerase (PARP). nih.gov

| Compound | Cell Line | Cancer Type | Activity (IC50/EC50) | Reference |

|---|---|---|---|---|

| ST4j | TF1 | Erythroleukemia | 15.53 ± 0.82 µM | nih.gov |

| ST4j | HEL | Erythroleukemia | 17.90 ± 1.36 µM | nih.gov |

| Compound 5c | MV4-11 | Acute Myeloid Leukemia | 32.9 ± 9.6 µM | mdpi.com |

| Compound 5c | HCT-116 | Colorectal Carcinoma | 41.3 ± 8.1 µM | mdpi.com |

| Compound 5e | MV4-11 | Acute Myeloid Leukemia | 19.7 ± 2.5 µM | mdpi.com |

| Compound 5e | HCT-116 | Colorectal Carcinoma | 29.2 ± 3.1 µM | mdpi.com |

Modulation of Wnt Signaling Cascades

The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays crucial roles in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of various cancers. Preclinical studies have identified certain quinoxaline derivatives as inhibitors of this pathway. For instance, a screen of small heterocyclic molecules identified 2,3,6-trisubstituted quinoxaline derivatives, including those with an ethylene (B1197577) group, as capable of inhibiting the Wnt/β-catenin signaling pathway in non-small-cell lung cancer cell lines. nih.gov These findings suggest that the quinoxaline core can serve as a scaffold for the development of Wnt pathway inhibitors. While direct evidence for 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- is not available, the activity of ethylene group-coupled quinoxaline analogs points to the potential for this compound to interact with components of the Wnt cascade. nih.gov The mechanism of inhibition by these derivatives is thought to occur downstream of GSK3β, a key kinase in the pathway. nih.gov

Phosphatidylinositol-3-Kinase (PI3K) Pathway Interaction

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Quinoxaline derivatives have emerged as promising inhibitors of this pathway. Several quinoxaline-based compounds have been identified as potent dual inhibitors of PI3K and mTOR. rjptonline.org For example, the quinoxaline derivative PX-866 inhibits PI3K and mTOR by binding to the ATP-binding site of these kinases. rjptonline.org Another derivative, PKI-587, also shows potent inhibitory activity against both PI3K and mTOR. rjptonline.org The mechanism of action involves the inhibition of PI3K-catalyzed conversion of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like Akt. rjptonline.org Studies on 3-arylamino-quinoxaline-2-carboxamide derivatives have shown they can inhibit the PI3K-Akt-mTOR pathway by downregulating the levels of PI3K, Akt, p-Akt, and p-mTOR. nih.gov These findings highlight the potential of the quinoxaline scaffold, and by extension 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-, to function as an inhibitor of the PI3K signaling pathway.

Antimicrobial Mechanisms at the Molecular and Cellular Level in vitro

Quinoxaline derivatives are recognized for their broad-spectrum antimicrobial properties. nih.gov The specific compound 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- has a close analog, 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one, whose derivatives have been synthesized and evaluated for their antimicrobial activity. jocpr.com The screening of these compounds against various bacterial and fungal strains has provided insights into their potential as antimicrobial agents.

Effects on Bacterial Cellular Processes (e.g., DNA replication, protein synthesis)

| Compound | Test Organism | Zone of Inhibition (mm) |

|---|---|---|

| IIIb | E. coli | 18 |

| IIIc | P. aeruginosa | 17 |

| S. aureus | 16 | |

| IIId | P. aeruginosa | 18 |

| S. aureus | 17 |

The mechanism for some quinoxaline derivatives has been suggested to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This mode of action is plausible for 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- and its analogs, though direct experimental confirmation is needed.

Fungal Cell Component Interaction

The antifungal activity of quinoxalinone derivatives has been demonstrated against various fungal pathogens, including Candida albicans. jocpr.comnih.gov Derivatives of 3-[(2-aminoethyl)amino]quinoxalin-2(1H)-one have shown notable activity against C. albicans. jocpr.com The following table presents the in-vitro antifungal activity of selected derivatives.

| Compound | Test Organism | Zone of Inhibition (mm) |

|---|---|---|

| IIIc | C. albicans | 18 |

| IIId | C. albicans | 17 |

The precise molecular interactions with fungal cell components are not fully elucidated for this specific class of quinoxalinones. However, common antifungal mechanisms include disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways. nih.govmdpi.com Further research is required to determine the specific fungal targets of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-.

Modulation of Virulence Factors in vitro

Beyond direct antimicrobial effects, some compounds can attenuate pathogenicity by interfering with bacterial virulence factors. A potential mechanism for quinoxalinone derivatives is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation. While not directly studied for 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-, the general structural features of quinoxalinones suggest they could potentially act as QS inhibitors. This would represent a valuable antivirulence strategy, as it could disarm pathogens without exerting strong selective pressure for resistance.

Antioxidant Capacity and Reactive Species Modulation in vitro

The primary mechanism of antioxidant action for many quinoxalinone derivatives involves their ability to trap free radicals. nih.gov A widely used method to evaluate this free radical scavenging capacity is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. nih.gov In this assay, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, a reaction that can be monitored by the decrease in absorbance at 517 nm. nih.gov

Several studies have synthesized novel quinoxaline derivatives and evaluated their antioxidant potential using the DPPH method. For instance, a number of substituted quinoxalines demonstrated a significant scavenging effect on the DPPH radical. nih.govnih.gov It has been suggested that the tetracyclic fused ring system of some polyaza quinoxaline compounds contributes to their higher reducing potential and, consequently, their antioxidant activity. nih.gov

Furthermore, research into quinoxaline 1,4-di-N-oxide derivatives has also revealed notable scavenging activities. researchgate.netfigshare.com The development of compounds that possess both anti-inflammatory and antioxidant properties is an area of significant interest, given the close relationship between reactive oxygen species (ROS) and inflammation. researchgate.netfigshare.com During inflammation, phagocytic leukocytes produce ROS, which can induce and prolong the inflammatory process. researchgate.net Therefore, the radical scavenging properties of quinoxalinone analogs may contribute to their potential anti-inflammatory effects. researchgate.netfigshare.com

In addition to the DPPH assay, other methods have been employed to assess antioxidant activity. For example, in a study of quinoxaline-2-one derivatives, a nitric oxide scavenging assay was utilized, which showed significant activity for some of the tested compounds. semanticscholar.org Computational studies have also been used to evaluate the radical scavenging activity of derivatives such as pyrrolo[2,3-b]quinoxalines, indicating their potential as scavengers of hydroxyl radicals (HO•) in physiological lipid environments. nih.gov

The antioxidant activity of quinoxalinone derivatives is often compared to standard antioxidants like ascorbic acid. In one study, a synthesized indole-based quinoxaline compound exhibited the highest antioxidant activity with respect to ascorbic acid among the tested compounds. nih.gov

The following table summarizes the findings on the in vitro antioxidant activity of various quinoxalinone analogs:

| Quinoxalinone Analog Class | Assay Method | Key Findings | Reference |

| Substituted Quinoxalines | DPPH | Marked scavenging effect on DPPH radical. | nih.govnih.gov |

| Quinoxaline 1,4-di-N-oxide derivatives | Not specified | Important scavenging activities. | researchgate.netfigshare.com |

| Quinoxaline-2-one derivatives | DPPH, Nitric Oxide Scavenging | Better antioxidant activity in DPPH assay for some compounds; significant activity in nitric oxide scavenging assay for others. | semanticscholar.org |

| Pyrrolo[2,3-b]quinoxaline derivatives | Computational (Radical Scavenging) | Potential as HO• radical scavengers in non-polar environments. | nih.gov |

| Indole-based Quinoxaline compounds | DPPH | One compound showed the highest activity with respect to ascorbic acid. | nih.gov |

Influence on Glucose Metabolism Pathways in Cellular Models (e.g., LO2 cells)

Recent preclinical in vitro research has highlighted the potential of quinoxalinone derivatives to influence glucose metabolism, particularly in cellular models of insulin (B600854) resistance. A study focusing on novel quinoxalinone derivatives investigated their hypoglycemic activity in high-glucose-induced LO2 cells, a model used to study insulin resistance. nih.gov

Several of the synthesized quinoxalinone analogs demonstrated a significant glucose-lowering effect in this cellular model. nih.gov Notably, some of these compounds exhibited stronger glucose-lowering activity than the lead compound, 3-phenylquinoxalin-2(1H)-one, and even surpassed the positive control agent, Pioglitazone. nih.gov Further investigation revealed that these active compounds could reduce glucose levels and alleviate insulin resistance in a concentration-dependent manner. nih.gov

To elucidate the underlying mechanisms, the study explored the effect of these compounds on glucose uptake. Using a fluorescent glucose analog, 2-NBDG, it was observed that the most potent quinoxalinone derivatives increased glucose uptake in HK-2 cells in a concentration-dependent manner, outperforming the lead compound. nih.gov

The investigation into the molecular pathways involved revealed that one of the most active compounds significantly increased the expression of Glucose Transporter 4 (GLUT4) protein in high-glucose-induced LO2 cells. nih.gov GLUT4 is a key insulin-regulated glucose transporter, and its increased expression suggests an improvement in glucose transport and insulin sensitivity. nih.gov

Furthermore, the study examined the effect on peroxisome proliferator-activated receptor-γ (PPAR-γ), a primary target for the insulin-sensitizing drug Pioglitazone. nih.gov In the high-glucose-induced LO2 cell model, the expression of PPAR-γ protein was significantly elevated. nih.gov Treatment with a potent quinoxalinone derivative led to a concentration-dependent reduction in PPAR-γ expression. nih.gov

Molecular docking studies also suggested that Glucose Transporter 1 (GLUT1) and Sodium-Glucose Cotransporter 2 (SGLT2) could be potential targets for these quinoxalinone derivatives. nih.gov By potentially inhibiting these transporters, which are primarily found in the kidney, these compounds might reduce glucose reabsorption. nih.gov

The following table summarizes the observed effects of novel quinoxalinone derivatives on glucose metabolism pathways in cellular models:

| Biological Process | Cell Line | Key Findings | Reference |

| Glucose Production | LO2 cells | Several derivatives significantly lowered glucose levels in a high-glucose-induced insulin resistance model. | nih.gov |

| Glucose Uptake | HK-2 cells | Potent derivatives increased the uptake of the fluorescent glucose analog 2-NBDG in a concentration-dependent manner. | nih.gov |

| GLUT4 Expression | LO2 cells | A lead compound significantly increased the expression of GLUT4 protein in a concentration-dependent manner. | nih.gov |

| PPAR-γ Expression | LO2 cells | A lead compound significantly reduced the elevated expression of PPAR-γ protein in a concentration-dependent manner. | nih.gov |

| Potential Targets (from molecular docking) | Not applicable | GLUT1 and SGLT2 were identified as likely key targets. | nih.gov |

Potential Non Biomedical Applications of 2 1h Quinoxalinone, 3 2 Aminoethenyl

Applications in Material Science

The inherent electronic characteristics of the quinoxalinone core make it a valuable component in the design of advanced materials. Its electron-withdrawing nature is particularly useful in creating molecules with specific optical and electronic properties.

Development of Push-Pull Systems with Defined Photophysical Properties

The 2(1H)-quinoxalinone fragment is recognized as a promising electron-withdrawing substituent for the development of "push-pull" systems. nih.govresearchgate.net These systems are π-conjugated organic molecules that incorporate both an electron-donating (push) group and an electron-accepting (pull) group, linked by a bridge. This architecture facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.

In the context of 3-(2-aminoethenyl)-2(1H)-quinoxalinone, the aminoethenyl group (-CH=CH-NH2) acts as the electron-donating portion, while the quinoxalinone core serves as the electron-accepting moiety. rsc.orgresearchgate.net This arrangement gives rise to materials with interesting photophysical properties, including strong absorption in the visible spectrum and significant solvatochromism, where the color of the substance changes with the polarity of the solvent. rsc.orgrsc.org

Research on structurally similar chromophores, such as those containing a dimethylaminostyryl (DMAS) group, has provided insight into these properties. rsc.orgrsc.org The position of the electron-donating group on the quinoxalinone core can drastically influence absorption and emission intensities. rsc.orgrsc.org These push-pull chromophores are key building blocks in various areas of material science, including the development of non-linear optical (NLO) materials and organic light-emitting diodes (OLEDs). rsc.org

Table 1: Photophysical Properties of a Representative Quinoxalinone-Based Push-Pull Chromophore Data based on studies of analogous dimethylaminostyryl (DMAS) quinoxalinone systems.

| Property | Value Range | Significance in Material Science |

| Absorption Maximum (λabs) | 450 - 550 nm | Strong absorption in the visible spectrum is crucial for applications like organic dyes and solar cells. jmaterenvironsci.com |

| Emission Maximum (λem) | 500 - 650 nm | Tunable emission is vital for developing organic light-emitting diodes (OLEDs) and fluorescent probes. rsc.org |

| Stokes Shift | 50 - 150 nm | Large Stokes shifts are beneficial for fluorescent applications as they minimize self-absorption and improve signal detection. nih.gov |

| Solvatochromism | Significant red-shift in polar solvents | Demonstrates the ICT character and sensitivity to the environment, useful for creating chemical sensors. nih.gov |

Chemo- and Biosensors based on Quinoxalinone Scaffolds

The fluorescence of quinoxalinone derivatives can be sensitive to the surrounding chemical environment, making them excellent candidates for chemo- and biosensors. rsc.org Their photophysical properties, such as fluorescence intensity and emission wavelength, can change significantly upon interaction with specific analytes. mdpi.com

Quinoxaline-based scaffolds have been successfully employed in the design of fluorescent sensors for detecting changes in pH and the presence of specific ions and molecules. mdpi.comnih.gov For instance, amino-substituted quinoxalines have been developed as dual colorimetric and fluorescent sensors for pH measurement in aqueous media. mdpi.com In these systems, protonation of the quinoxaline (B1680401) ring alters the intramolecular charge transfer, leading to observable shifts in both absorption and emission spectra. mdpi.com

Furthermore, quinoxalinone-based probes have been designed for the detection of biologically relevant molecules like hydrogen sulfide (B99878) (H₂S). rsc.org These sensors often operate on a "turn-on" fluorescence mechanism. A non-fluorescent probe is rendered fluorescent upon a specific chemical reaction with the target analyte. For H₂S detection, this often involves the reduction of an azide (B81097) or nitro group attached to the fluorophore, which restores its fluorescence. rsc.orgresearchgate.net

Table 2: Characteristics of Quinoxalinone-Based Chemosensors

| Sensor Type | Analyte | Sensing Mechanism | Detection Limit |

| pH Sensor | H⁺ | Protonation of the quinoxaline core alters ICT, causing a spectral shift. mdpi.com | pH range 1-5 |

| H₂S Probe | Hydrogen Sulfide (H₂S) | Analyte-induced reduction of a quenching group (e.g., azide) restores fluorescence. rsc.orgrsc.org | 1.30 μM rsc.org |

| Metal Ion Sensor | Hg²⁺ | Coordination with the quinoxaline nitrogen atoms quenches fluorescence ("switch-off"). nih.gov | Sub-micromolar range |

Role as Chemical Probes for Biological System Studies (Non-Therapeutic)

Beyond simple chemical sensing, quinoxalinone derivatives are being developed as sophisticated chemical probes for studying dynamic processes within biological systems without exerting a therapeutic effect. The primary application in this area is real-time imaging and quantification of specific biomolecules in living cells. researchgate.net

An azide-based fluorogenic probe derived from a quinoxalinone core serves as a prime example. rsc.orgrsc.org The azide group effectively quenches the fluorescence of the quinoxalinone. When the probe encounters hydrogen sulfide, H₂S selectively reduces the azide group to an amine. This chemical transformation restores the inherent fluorescence of the quinoxalinone, resulting in a "turn-on" signal that can be monitored using fluorescence microscopy. This allows for the visualization and tracking of H₂S levels within cellular environments, providing valuable insights into its physiological and pathological roles. rsc.org

Advanced Reagents in Organic Synthesis

The quinoxalin-2(1H)-one structure is a versatile scaffold in organic synthesis. jocpr.com The C3 position, in particular, is amenable to a wide range of chemical modifications, making it a valuable starting point for building more complex molecules. nih.govrsc.org The direct C-H functionalization of the C3 position is considered a highly efficient and cost-effective method for synthesizing a diverse library of quinoxalinone derivatives. nih.govrsc.orgnih.gov

Compounds like 3-(2-aminoethenyl)-2(1H)-quinoxalinone can be seen as both a synthetic target and a precursor for further reactions. The vinyl and amino groups are reactive handles that can participate in various organic transformations. For instance, the amino group can be acylated, alkylated, or used to form Schiff bases, while the vinyl group can undergo addition reactions. jocpr.com

Moreover, simpler C3-substituted quinoxalinones, such as 3-ethylquinoxalin-2(1H)-one, can be readily functionalized. researchgate.net The ethyl group can be brominated and subsequently substituted by various nucleophiles to introduce groups like azides, thiocyanates, or other amines. researchgate.net This highlights the role of the C3-substituted quinoxalinone core as a foundational reagent for generating molecular diversity, which is crucial for developing new materials and probes. rsc.org

Future Research Directions and Unexplored Avenues for 2 1h Quinoxalinone, 3 2 Aminoethenyl

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2(1H)-quinoxalinone derivatives has traditionally involved condensation reactions. However, future research should focus on developing more sustainable and efficient methods for the synthesis of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- and its analogs. These efforts will be crucial for facilitating further research and potential applications.

Key areas for exploration include:

Green Chemistry Approaches: The integration of green chemistry principles is paramount for environmentally benign synthesis. nih.gov This includes the use of green solvents like water and ionic liquids, as well as the development of catalyst-free and solvent-free reaction conditions. nih.govorganic-chemistry.org Techniques such as microwave and ultrasonic irradiation have already shown promise in accelerating the synthesis of quinoxaline (B1680401) derivatives and should be adapted for the target compound. nih.gov

Direct C-H Functionalization: As a cost-effective and atom-economical approach, direct C-H functionalization at the C3 position of the quinoxalin-2(1H)-one core is a highly attractive strategy. nih.govmdpi.com Future studies should aim to develop novel methods for the direct introduction of the 2-aminoethenyl group or its precursors.

Multi-Component Reactions (MCRs): MCRs offer an efficient way to construct complex molecules in a single step, adhering to the principles of atom economy and waste reduction. mdpi.com Designing novel MCRs for the synthesis of 3-(2-aminoethenyl)-substituted quinoxalinones would be a significant advancement.

Photocatalysis and Electrosynthesis: These emerging techniques provide mild and selective reaction conditions. Exploring visible-light-induced photocatalysis or electrosynthesis for the construction of the target compound could lead to more sustainable and efficient synthetic routes.

| Synthetic Approach | Key Advantages | Future Research Focus for 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- |

| Green Chemistry | Environmentally benign, reduced waste, energy efficient | Adaptation of microwave/ultrasound-assisted synthesis; use of green solvents and catalysts. nih.gov |

| Direct C-H Functionalization | Atom-economical, cost-effective, simplifies synthesis | Development of methods for direct introduction of the 2-aminoethenyl moiety. nih.govmdpi.com |

| Multi-Component Reactions | High efficiency, atom economy, reduced waste | Design of novel MCRs for the one-pot synthesis of the target compound. mdpi.com |

| Photocatalysis/Electrosynthesis | Mild reaction conditions, high selectivity | Exploration of light- or electricity-driven synthetic pathways. |

High-Throughput Screening for Undiscovered Molecular Interactions in vitro

To uncover the full therapeutic and biological potential of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-, high-throughput screening (HTS) campaigns are essential. HTS allows for the rapid screening of large compound libraries against a multitude of biological targets. researchgate.net For the target compound and a library of its derivatives, HTS can be employed to identify novel molecular interactions and biological activities.

Future research in this area should involve:

Broad-Spectrum Bioactivity Screening: The compound and its analogs should be screened against a diverse panel of biological targets, including various enzymes, receptors, and whole-cell assays. Quinoxalinone derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, providing a rationale for broad-spectrum screening. nih.govnih.govnih.gov

Target-Based and Phenotypic Screening: Both target-based and phenotypic screening approaches should be utilized. Target-based screening can identify interactions with specific proteins, while phenotypic screening can uncover effects on cellular processes without a preconceived target.

Development of Miniaturized Assays: To enable the screening of a large number of compounds and conditions, the development of miniaturized and automated HTS assays is crucial. organic-chemistry.orgnih.gov

| Screening Approach | Objective | Potential Targets for 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- |

| Target-Based Screening | Identify interactions with specific biomolecules. | Kinases, proteases, GPCRs, nuclear receptors. |

| Phenotypic Screening | Discover effects on cellular functions. | Cell viability, proliferation, apoptosis, differentiation. |

| Antimicrobial Screening | Identify activity against pathogenic microorganisms. | Bacterial and fungal strains. nih.gov |

| Enzyme Inhibition Assays | Determine inhibitory activity against specific enzymes. | COX-2, LDHA, VEGFR-2. nih.govresearchgate.net |

Advanced Multi-Scale Computational Modeling

Computational modeling provides a powerful tool to complement experimental studies by offering insights into the molecular properties and interactions of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)-. Advanced multi-scale computational approaches can be used to predict its behavior from the quantum level to its interaction with biological systems.

Future computational studies should focus on:

Quantum Mechanics (QM) Calculations: QM methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is valuable for understanding its chemical behavior and for designing new derivatives with tailored properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with biological macromolecules, such as proteins and nucleic acids. nih.govnih.govmdpi.comnih.govnih.gov This can help in understanding its mechanism of action and in predicting its binding affinity to potential targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing 3D-QSAR models for a series of 3-(2-aminoethenyl)-substituted quinoxalinone derivatives, it is possible to identify the key structural features that are important for their biological activity. nih.govnih.govnih.gov This can guide the design of new compounds with improved potency and selectivity.

| Computational Method | Application for 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- | Expected Outcomes |

| Quantum Mechanics (QM) | Calculation of electronic properties, reactivity, and spectra. | Understanding of chemical behavior and guidance for synthesis. |

| Molecular Dynamics (MD) | Simulation of interactions with biological targets. | Insights into binding modes, affinity, and mechanism of action. nih.govmdpi.comnih.govnih.gov |

| 3D-QSAR | Correlation of molecular structure with biological activity. | Identification of key structural features for activity and design of new analogs. nih.govnih.govnih.gov |

Exploration of New Application Areas in Nanoscience and Optoelectronics

The unique electronic and photophysical properties of quinoxaline derivatives make them promising candidates for applications in nanoscience and optoelectronics. nih.govnih.govnih.govnih.gov The specific structural features of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- warrant a thorough investigation of its potential in these emerging fields.

Future research should explore:

Organic Semiconductors: Quinoxaline derivatives have been investigated as n-type organic semiconductors for use in organic thin-film transistors (OTFTs). nih.gov The electron-deficient nature of the quinoxalinone core, potentially modulated by the aminoethenyl substituent, could lead to interesting semiconductor properties.

Fluorescent Materials: Quinoxalin-2(1H)-ones are known to exhibit fluorescence, and their photophysical properties can be tuned by structural modifications. nih.govmdpi.com The 2-aminoethenyl group, as a potential intramolecular charge transfer (ICT) modulator, could lead to novel fluorescent probes for chemosensing and biosensing applications.

Organic Light-Emitting Diodes (OLEDs): The potential of quinoxaline derivatives as thermally activated delayed fluorescence (TADF) emitters in OLEDs is an active area of research. nih.gov Investigating the electroluminescent properties of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- could reveal its suitability for this application.

Organic Solar Cells (OSCs): Quinoxaline-based materials have been explored as non-fullerene acceptors in OSCs. nih.govnih.gov The electronic properties of the target compound should be evaluated to determine its potential in this area.

| Application Area | Rationale | Proposed Research for 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- |

| Organic Semiconductors | Electron-deficient quinoxaline core. nih.gov | Synthesis of thin films and characterization of their charge transport properties. |

| Fluorescent Materials | Tunable photophysical properties of quinoxalinones. nih.govmdpi.com | Investigation of fluorescence quantum yield, solvatochromism, and sensing capabilities. |

| OLEDs | Potential for TADF emission. nih.gov | Fabrication of OLED devices and evaluation of their electroluminescence. |

| OSCs | Use as non-fullerene acceptors. nih.govnih.gov | Measurement of electronic energy levels and performance in solar cell devices. |

Investigation of Structural Variations and Their Mechanistic Implications at the Molecular Level

A systematic investigation of the structure-activity relationships (SAR) of 2(1H)-Quinoxalinone, 3-(2-aminoethenyl)- is crucial for understanding how modifications to its chemical structure influence its biological and physical properties. This knowledge is essential for the rational design of new derivatives with enhanced activity and desired characteristics.

Future research in this area should include:

Synthesis of Analog Libraries: A diverse library of analogs should be synthesized by introducing various substituents at different positions of the quinoxalinone ring and the aminoethenyl side chain. This will allow for a comprehensive exploration of the chemical space around the core structure.

Systematic SAR Studies: The synthesized analogs should be systematically evaluated for their biological activities and physical properties. This will help to identify the key structural features that govern their function. For example, studies on other quinoxalinones have shown that the introduction of electron-withdrawing or electron-donating groups can significantly impact their biological activity. mdpi.comnih.gov

Mechanistic Studies: Detailed mechanistic studies should be conducted to understand how the structural variations affect the molecular mechanism of action. This could involve a combination of experimental techniques and computational modeling to elucidate the interactions with biological targets or the photophysical processes involved in optoelectronic applications.

| Structural Modification | Potential Impact | Research Approach |

| Substituents on the Quinoxalinone Ring | Modulation of electronic properties, solubility, and steric interactions. | Synthesis of a library of derivatives with diverse substituents and evaluation of their properties. |